

DBr-1 vs. CFT8634: A Comparative Guide to Two Potent BRD9 Degraders

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Compound of Interest

Compound Name: DBr-1

Cat. No.: B12389749

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent BRD9-targeting PROTAC degraders: **DBr-1** and CFT8634. Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a critical therapeutic target in cancers with specific genetic alterations, such as synovial sarcoma and SMARCB1-deficient tumors.^[1] Both **DBr-1** and CFT8634 are designed to induce the degradation of BRD9, but they employ different E3 ligases to achieve this, leading to potentially distinct pharmacological profiles.

Executive Summary

DBr-1 is a potent BRD9 degrader with a reported binding affinity (K_d) of 13 nM that utilizes the DCAF1 E3 ligase binder.^[2] It has been shown to overcome intrinsic resistance to VHL-based degraders.^[2] In contrast, CFT8634 is an orally bioavailable BRD9 degrader that recruits the CRBN E3 ligase.^[3] Preclinical studies have demonstrated its robust anti-tumor activity in patient-derived xenograft (PDX) models of synovial sarcoma, leading to its advancement into clinical trials.^[1] While direct comparative in vivo efficacy data for **DBr-1** is not publicly available, this guide presents the existing preclinical data for both compounds to aid in the evaluation of their therapeutic potential.

Data Presentation

The following tables summarize the available quantitative data for **DBr-1** and CFT8634, focusing on their biochemical potency and cellular activity.

Table 1: In Vitro Potency and Cellular Activity

Parameter	DBr-1	CFT8634	Reference
Binding Affinity (Kd to BRD9)	13 nM	Not Reported	[2]
Degradation Potency (DC50)	90 nM - 193 nM	3 nM	[1][4]
E3 Ligase Recruited	DCAF1	CRBN	[2][3]

Table 2: Preclinical In Vivo Efficacy of CFT8634 in Synovial Sarcoma PDX Models

PDX Model	Treatment	Outcome	Reference
SA13412 (SS18-SSX1)	CFT8634	Durable tumor regression with no regrowth observed after 89 days of treatment followed by a 51-day observation period.	[1]
PDX 310 (SS18-SSX2)	CFT8634	Robust efficacy response.	[1]

Note on **DBr-1** In Vivo Data: Publicly available in vivo efficacy data for **DBr-1** in xenograft models was not identified. However, a recent study on AMPTX-1, a novel DCAF16-recruiting BRD9 degrader with a similar mechanism to **DBr-1**, demonstrated in vivo BRD9 degradation after oral administration in a mouse xenograft model, suggesting the potential for this class of degraders.[5]

Experimental Protocols

CFT8634 Synovial Sarcoma Patient-Derived Xenograft (PDX) Model

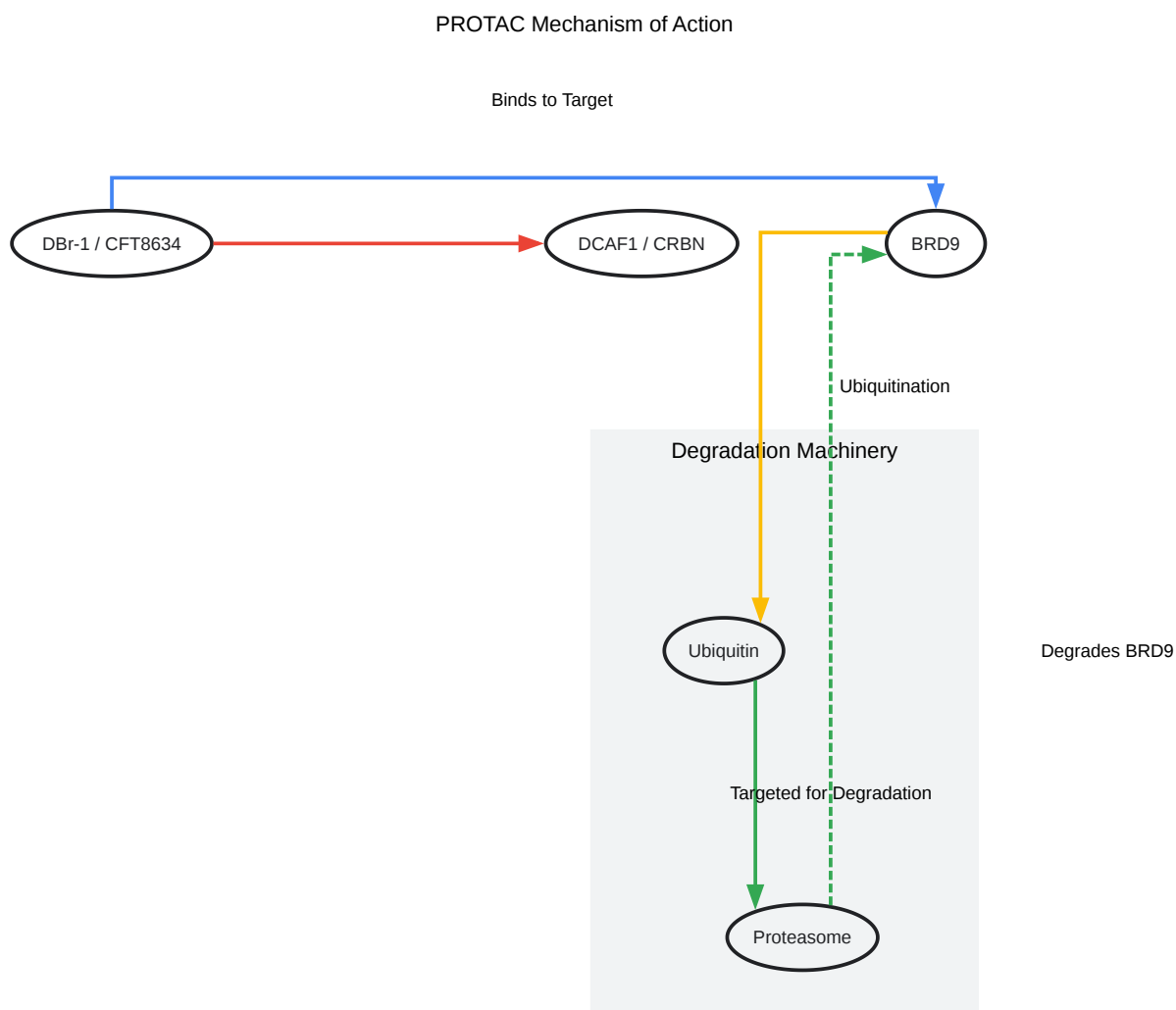
Detailed protocols for the CFT8634 PDX studies are described in the publications from C4 Therapeutics.^[1] A general methodology is as follows:

- **Model Establishment:** Patient-derived synovial sarcoma tissue (e.g., SA13412 harboring the SS18-SSX1 fusion) is implanted into immunocompromised mice.^[1]
- **Tumor Growth:** Tumors are allowed to grow to a specified size.
- **Treatment:** Mice are treated orally with CFT8634 at various doses and schedules.^[1]
- **Efficacy Assessment:** Tumor volumes are measured regularly to determine the anti-tumor effect.^[1]
- **Pharmacodynamic Analysis:** Tumor and blood samples can be collected to assess BRD9 protein levels and confirm target degradation.

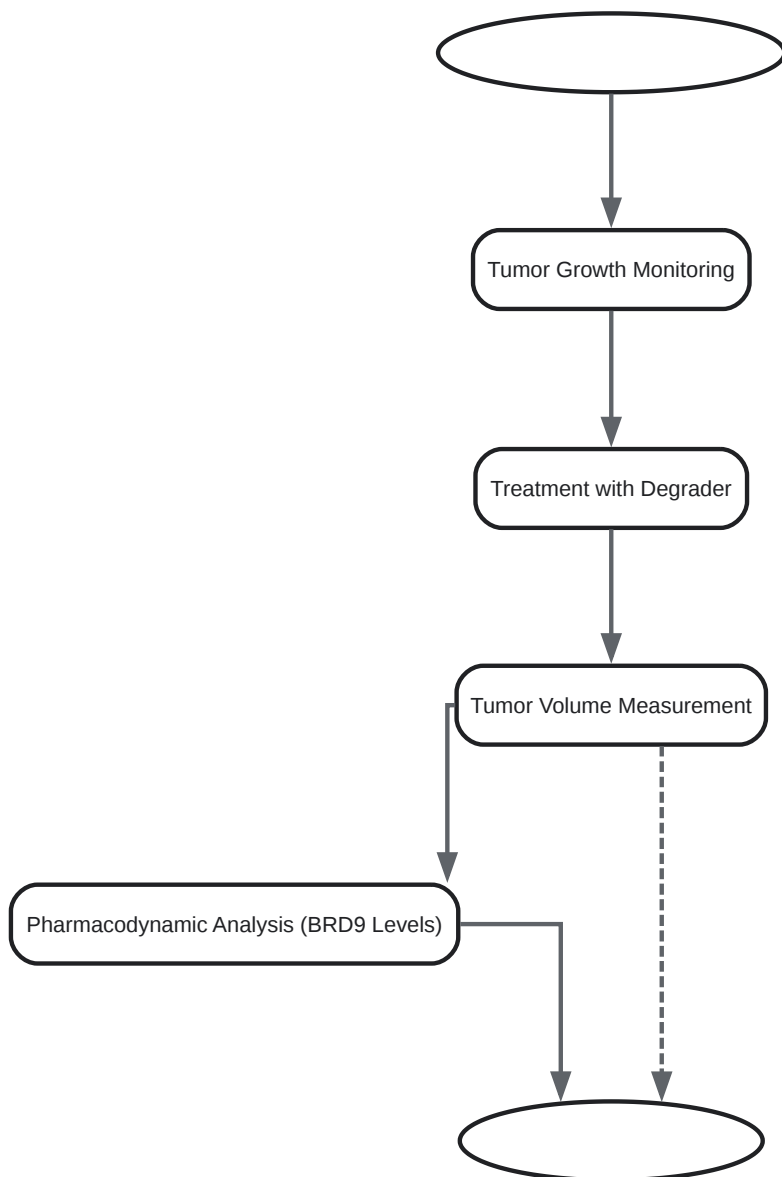
Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of PROTACs and a general workflow for evaluating their efficacy.



In Vivo Efficacy Evaluation Workflow



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